molecular formula C5Br4O2 B15197005 2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione CAS No. 18838-41-0

2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione

Cat. No.: B15197005
CAS No.: 18838-41-0
M. Wt: 411.67 g/mol
InChI Key: JVROKIVKBQCTIW-UHFFFAOYSA-N
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Description

2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione is a brominated organic compound with the molecular formula C₅Br₄O₂ It is known for its unique structure, which includes four bromine atoms attached to a cyclopentene ring with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the cyclopentene ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form less brominated or debrominated products.

    Oxidation Reactions: The ketone groups can be further oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various brominated derivatives, while reduction reactions can produce partially or fully debrominated compounds.

Scientific Research Applications

2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its bromine atoms and ketone groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophilic sites on biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,5-Tetrabromocyclopent-4-ene-1,3-dione is unique due to its specific bromination pattern and the presence of two ketone groups

Properties

CAS No.

18838-41-0

Molecular Formula

C5Br4O2

Molecular Weight

411.67 g/mol

IUPAC Name

2,2,4,5-tetrabromocyclopent-4-ene-1,3-dione

InChI

InChI=1S/C5Br4O2/c6-1-2(7)4(11)5(8,9)3(1)10

InChI Key

JVROKIVKBQCTIW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(C1=O)(Br)Br)Br)Br

Origin of Product

United States

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